Cas no 2229189-75-5 (4,5-difluoro-2-nitrobenzene-1-carbothioamide)

4,5-Difluoro-2-nitrobenzene-1-carbothioamide is a fluorinated aromatic compound featuring a nitro group and a carbothioamide functional group. Its distinct structure, combining electron-withdrawing substituents (nitro and fluorine) with a reactive carbothioamide moiety, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the nitro group and carbothioamide functionality provide versatile reactivity for further derivatization. This compound is well-suited for applications in medicinal chemistry, where it may serve as a precursor for heterocyclic scaffolds or bioactive molecules. Its high purity and well-defined properties ensure reproducibility in research and industrial processes.
4,5-difluoro-2-nitrobenzene-1-carbothioamide structure
2229189-75-5 structure
Product Name:4,5-difluoro-2-nitrobenzene-1-carbothioamide
CAS No:2229189-75-5
MF:C7H4F2N2O2S
MW:218.180666923523
CID:6504675
PubChem ID:165710259
Update Time:2025-06-22

4,5-difluoro-2-nitrobenzene-1-carbothioamide Chemical and Physical Properties

Names and Identifiers

    • 4,5-difluoro-2-nitrobenzene-1-carbothioamide
    • EN300-1816986
    • 2229189-75-5
    • Inchi: 1S/C7H4F2N2O2S/c8-4-1-3(7(10)14)6(11(12)13)2-5(4)9/h1-2H,(H2,10,14)
    • InChI Key: RSQKLSSDDCXAJG-UHFFFAOYSA-N
    • SMILES: S=C(C1C=C(C(=CC=1[N+](=O)[O-])F)F)N

Computed Properties

  • Exact Mass: 217.99615487g/mol
  • Monoisotopic Mass: 217.99615487g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 104Ų

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Additional information on 4,5-difluoro-2-nitrobenzene-1-carbothioamide

Chemical Profile of 4,5-difluoro-2-nitrobenzene-1-carbothioamide (CAS No. 2229189-75-5)

4,5-difluoro-2-nitrobenzene-1-carbothioamide, identified by its CAS number 2229189-75-5, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and chemical biology. This compound belongs to the class of nitroaromatic derivatives featuring sulfur-containing functional groups, which makes it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of both fluorine and nitro substituents introduces unique electronic and steric properties, enabling its application in designing molecules with tailored biological activities.

The structural motif of 4,5-difluoro-2-nitrobenzene-1-carbothioamide consists of a benzene ring substituted with a nitro group at the 2-position and fluorine atoms at the 4- and 5-positions, further modified by a carbothioamide group at the 1-position. This arrangement confers distinct reactivity patterns, making it a valuable building block for further functionalization. The carbothioamide moiety, in particular, is known for its role as a pharmacophore in various drug candidates, contributing to interactions with biological targets such as enzymes and receptors.

In recent years, there has been growing interest in exploring the potential of 4,5-difluoro-2-nitrobenzene-1-carbothioamide in the development of novel therapeutic agents. The fluorine atoms introduce metabolic stability and lipophilicity, which are critical factors in drug design. Additionally, the nitro group can be reduced to an amine or converted into other functional groups, providing flexibility in synthetic pathways. These attributes have positioned this compound as a key intermediate in the synthesis of molecules targeting neurological disorders, infectious diseases, and cancer.

One of the most compelling aspects of 4,5-difluoro-2-nitrobenzene-1-carbothioamide is its utility in medicinal chemistry research. Researchers have leveraged its scaffold to develop derivatives with enhanced binding affinity and selectivity. For instance, studies have demonstrated its role in generating inhibitors of enzymes involved in inflammatory pathways. The fluorinated nitroaromatic structure is particularly effective in modulating electron density across the aromatic ring, which can fine-tune interactions with biological targets.

The carbothioamide group itself has been extensively studied for its pharmacological properties. It serves as a hinge-binding motif in protein-protein interactions and can be incorporated into molecules designed to disrupt pathological processes. Recent advancements in computational chemistry have enabled the prediction of binding modes for 4,5-difluoro-2-nitrobenzene-1-carbothioamide derivatives, facilitating rational drug design. These computational models help predict how modifications to the core structure might enhance potency or reduce side effects.

Furthermore, the synthesis of 4,5-difluoro-2-nitrobenzene-1-carbothioamide has been optimized for scalability and efficiency. Modern synthetic methodologies allow for multi-step reactions that preserve regioselectivity while minimizing byproduct formation. This has been crucial for industrial applications where cost-effectiveness and environmental considerations are paramount. The ability to produce this compound reliably ensures its continued use in both academic research and commercial drug development pipelines.

The versatility of 4,5-difluoro-2-nitrobenzene-1-carbothioamide extends beyond pharmaceutical applications. In agrochemical research, derivatives of this compound have shown promise as lead compounds for developing novel pesticides and herbicides. The combination of fluorine and nitro groups enhances bioactivity against target organisms while maintaining low toxicity to non-target species. This makes it an attractive candidate for sustainable agriculture practices.

Recent publications highlight innovative uses of 4,5-difluoro-2-nitrobenzene-1-carbothioamide in material science. Researchers have explored its potential as a precursor for advanced polymers with unique electronic properties. The electron-withdrawing nature of the nitro group and fluorine atoms allows these polymers to exhibit characteristics such as high thermal stability and charge transport capabilities. Such materials are being investigated for applications in organic electronics and renewable energy technologies.

The future prospects for 4,5-difluoro-2-nitrobenzene-1-carbothioamide are promising, driven by ongoing research efforts to uncover new applications and improve synthetic routes. Collaborative initiatives between academia and industry are expected to accelerate the discovery process, leading to faster translation from laboratory findings to market-ready products. As computational tools become more sophisticated, virtual screening methods will further enhance the identification of promising derivatives.

In conclusion,4,5-difluoro-2-nitrobenzene-1-carbothioamide (CAS No. 2229189-75-5) represents a cornerstone compound in modern chemical biology and medicinal chemistry. Its unique structural features make it an indispensable tool for designing molecules with therapeutic potential across multiple disease areas. With continued innovation in synthetic methodologies and computational modeling, this compound is poised to remain at the forefront of scientific discovery well into the future.

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